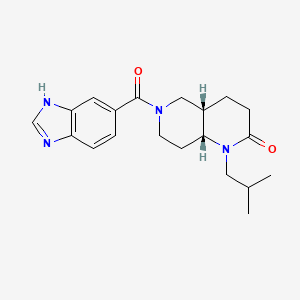![molecular formula C17H20N2O2 B5316210 N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5316210.png)
N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, commonly known as Clomazone, is a herbicide used to control the growth of broadleaf and grassy weeds in crops such as soybeans, corn, cotton, and peanuts. Clomazone belongs to the family of urea herbicides and is widely used due to its effectiveness and low toxicity.
Mechanism of Action
Clomazone inhibits the biosynthesis of chlorophyll in plants by blocking the enzyme protoporphyrinogen oxidase (PPO). This leads to the accumulation of toxic intermediates, resulting in the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been found to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and can persist in soil and water for extended periods of time. Clomazone can also cause skin and eye irritation in humans.
Advantages and Limitations for Lab Experiments
Clomazone is a widely used herbicide, making it readily available for research purposes. It is also relatively inexpensive and easy to use. However, its persistence in soil and water can make it difficult to control in experiments, and its potential toxicity to aquatic organisms must be taken into consideration.
Future Directions
Further research is needed to investigate the potential of Clomazone as a tool for controlling invasive plant species and to develop more environmentally friendly herbicides. Additionally, research is needed to better understand the environmental impact of Clomazone and its potential to contaminate soil and water.
Synthesis Methods
Clomazone can be synthesized through a three-step process. In the first step, 3-methylphenyl isocyanate is reacted with 3-methoxyphenylethylamine to form N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea. The second step involves the reduction of the nitro group in the intermediate product to an amine group using a reducing agent such as iron powder. Finally, the product is purified through recrystallization.
Scientific Research Applications
Clomazone has been extensively studied for its herbicidal properties. It has been found to be effective in controlling weeds such as barnyardgrass, crabgrass, and pigweed. Clomazone has also been studied for its potential use in controlling invasive plant species. In addition, research has been conducted to investigate the environmental impact of Clomazone and its potential to contaminate soil and water.
properties
IUPAC Name |
1-[1-(3-methoxyphenyl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-6-4-8-15(10-12)19-17(20)18-13(2)14-7-5-9-16(11-14)21-3/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLSUMFOGMGQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5316127.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5316148.png)

![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5316170.png)
![2-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5316172.png)
![3-phenyl-5-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5316177.png)
![2-cyclopropyl-4-[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5316179.png)
![2-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5316183.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5316189.png)
![2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5316201.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
![2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5316217.png)
![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)